sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate
Description
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 5-position and a carboxylate moiety at the 3-position. The sodium counterion enhances its water solubility, making it advantageous for applications in pharmaceuticals and coordination chemistry. This compound serves as a versatile intermediate in synthesizing bioactive molecules, including antiviral agents like ribavirin analogs . Its structural flexibility allows for modifications at the 5-position, enabling tailored electronic and steric properties for specific applications.
Properties
IUPAC Name |
sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUREOPVMGEPP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-ethyl-1,2,4-triazole-3-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:
5-ethyl-1,2,4-triazole-3-carboxylic acid+NaOH→sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Coordination Chemistry
The ethyl substituent in this compound influences metal coordination. For example, copper(II) complexes with 5-methyl analogs exhibit elongated octahedral geometries (Cu–O bond: 1.9987 Å; Cu–N bond: 1.9603 Å) .
Biological Activity
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in anticancer, antimicrobial, and antiviral therapies. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNONa and a molecular weight of approximately 194.15 g/mol. The structure consists of a triazole ring substituted with a carboxylate group and an ethyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Leukemia Cells
In a study assessing the antiproliferative effects of triazole derivatives, this compound was evaluated for its ability to inhibit the growth of K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The results indicated a dose-dependent cytotoxic effect with IC values demonstrating significant inhibition at 72 hours of exposure .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | K562 | < 25 |
| This compound | CCRF-SB | < 30 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its efficacy against various pathogenic strains was assessed in vitro.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of triazole derivatives against standard bacterial strains, this compound demonstrated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| E. coli | Moderate |
| Fungal Strains | Inactive |
The mechanism underlying the biological activity of this compound involves its interaction with cellular targets similar to other triazole compounds. It is hypothesized that the compound may act by inhibiting key enzymes involved in nucleic acid synthesis or by disrupting cellular membranes .
Q & A
Q. What are the optimal synthetic routes for sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate?
A robust method involves cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This approach, adapted from similar triazole carboxylate syntheses, offers high yields (77–89%) under mild conditions (reflux in ethanol or methanol, 6–13 hours). Key steps include purification via column chromatography (e.g., n-hexane/EtOAc mixtures) and recrystallization to achieve >95% purity .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard. For analogous triazole derivatives, structures are solved using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between aromatic/triazole rings (e.g., 39–85°) are critical for confirming stereochemistry .
Q. What spectroscopic methods validate its purity and structure?
- FT-IR : Confirms functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹).
- NMR : ¹H/¹³C spectra identify substituents (e.g., ethyl CH₃ at ~1.2 ppm, triazole protons at ~8–9 ppm).
- Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ or [M–Na]⁻ ions) .
Advanced Research Questions
Q. How does this compound behave in transition metal coordination chemistry?
It acts as a polydentate ligand , forming complexes via the triazole N-atoms and carboxylate O-atoms. For example, Mn(II) coordination polymers with 1,2,4-triazole-3-carboxylate ligands exhibit 3D supramolecular architectures, characterized by XRPD and SEM. Such complexes are studied for magnetic or catalytic properties .
Q. How can contradictions in reported melting points or spectral data be resolved?
Discrepancies often arise from solvent of crystallization or polymorphism . For example, methyl-1H-1,2,4-triazole-3-carboxylate melts at 196–199°C (lit.), but recrystallization from ethyl acetate yields a distinct polymorph. Systematic comparison of synthesis conditions (solvent, temperature) and purity assays (HPLC, TLC) is essential .
Q. What strategies improve its reactivity in nucleophilic substitutions?
- Activation of the carboxylate group : Convert to acyl chloride intermediates using SOCl₂ or PCl₅.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yield in cyclocondensation steps .
Q. How is its biological activity assessed in preclinical studies?
- In vivo models : Analgesic/anti-inflammatory activity is tested in rodents (e.g., carrageenan-induced paw edema) via oral administration (1% CMC suspension).
- Dose-response curves : Compare ED₅₀ values to standard drugs (e.g., ibuprofen).
- Toxicity screening : Measure ulcerogenic indices via histopathology after intraperitoneal dosing .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using triazole-carboxylate as a pharmacophore.
- DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Methodological Considerations
3.1 Handling air-sensitive derivatives
Store under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF over molecular sieves) for reactions involving Na⁺ counterions to prevent hydrolysis .
Q. Scaling up reactions without compromising yield
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps.
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) for cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
